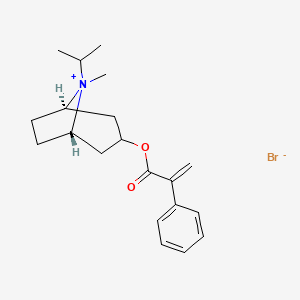
apo-Ipratropium Bromide
描述
Apo-Ipratropium Bromide is a quaternary ammonium compound derived from atropine. It is commonly used as an anticholinergic agent to treat respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound works by relaxing the smooth muscles in the airways, making it easier to breathe .
准备方法
Synthetic Routes and Reaction Conditions
Apo-Ipratropium Bromide is synthesized by treating atropine with isopropyl bromide. The synthesis involves the esterification of tropic acid with tropine to form atropine, which is then reacted with isopropyl bromide to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the same basic principles as the laboratory methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Apo-Ipratropium Bromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as tropic acid, tropine, and isopropyl bromide. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself. By-products may include unreacted starting materials and minor impurities, which are removed during the purification process .
科学研究应用
Apo-Ipratropium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of quaternary ammonium compounds and their reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Widely used in the treatment of respiratory conditions such as COPD and asthma.
Industry: Utilized in the development of inhalation therapies and other pharmaceutical formulations.
作用机制
Apo-Ipratropium Bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the bronchial smooth muscle. This inhibition prevents the contraction of smooth muscles, leading to bronchodilation and easier breathing . The compound specifically targets the M3 muscarinic receptors, which are primarily responsible for bronchoconstriction .
相似化合物的比较
Similar Compounds
Tiotropium Bromide: Another anticholinergic agent used for similar indications but with a longer duration of action.
Glycopyrronium Bromide: Used in the treatment of COPD and has a similar mechanism of action.
Aclidinium Bromide: Another long-acting muscarinic antagonist used for respiratory conditions.
Uniqueness
Apo-Ipratropium Bromide is unique in its relatively short duration of action compared to other anticholinergic agents like Tiotropium Bromide. This makes it suitable for acute management of respiratory conditions, whereas longer-acting agents are used for maintenance therapy .
属性
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO2.BrH/c1-14(2)21(4)17-10-11-18(21)13-19(12-17)23-20(22)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1/t17-,18+,19?,21?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUACVKTWUWIQFV-ZOFFNVHLSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate](/img/structure/B3329434.png)
![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B3329446.png)



![5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329464.png)
![ethyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329477.png)
![Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329480.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)
